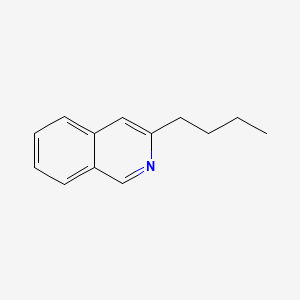

3-Butylisoquinoline

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

7661-42-9 |

|---|---|

Fórmula molecular |

C13H15N |

Peso molecular |

185.26 g/mol |

Nombre IUPAC |

3-butylisoquinoline |

InChI |

InChI=1S/C13H15N/c1-2-3-8-13-9-11-6-4-5-7-12(11)10-14-13/h4-7,9-10H,2-3,8H2,1H3 |

Clave InChI |

OKQPDIASPWSCFS-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC2=CC=CC=C2C=N1 |

SMILES canónico |

CCCCC1=CC2=CC=CC=C2C=N1 |

Origen del producto |

United States |

Research on Derivatives and Structural Analogues of 3 Butylisoquinoline

Synthesis of 3-Butylisoquinoline-1-amine and its Analogues

The synthesis of this compound-1-amine has been achieved through unexpected reaction pathways. In one study, the reaction of bromo benzamidine (B55565) with 1-hexyne (B1330390) under Sonogashira copper-free cross-coupling conditions, intended to form aminoisoindolines, resulted in the formation of the six-membered ring of this compound-1-amine with a 31% yield. uea.ac.uk This highlights an alternative synthetic route to this particular derivative.

The preparation of amines, in a more general sense, can be accomplished through various established methods in organic chemistry. These include the reduction of nitro compounds, nitriles, and amides, as well as the ammonolysis of alkyl halides and the Hofmann bromamide (B1595942) reaction. ck12.orgfirsthope.co.inlibretexts.org For instance, the reduction of nitriles and amides using reagents like lithium aluminum hydride (LiAlH4) is a common strategy to produce amines. ck12.org Reductive amination of aldehydes and ketones also provides a pathway to primary, secondary, and tertiary amines. libretexts.org

Exploration of Isoquinoline (B145761) Derivatives with Butyl Moieties at Other Positions

Research has also been conducted on isoquinoline derivatives where the butyl group is located at positions other than the 3-position, leading to compounds with different chemical properties and potential applications.

A notable derivative is 2-butylisoquinoline-1,3,4(2H)-trione, which has been synthesized and characterized. mdpi.com A convenient one-pot reaction has been developed for the synthesis of isoquinoline-1,3,4(2H)-triones starting from methyl-2-(2-bromoacetyl)benzoate and primary amines, which undergoes an unexpected in situ air oxidation. mdpi.comresearchgate.net This method has been used to produce 2-butylisoquinoline-1,3,4(2H)-trione as a light yellow solid with a 73% yield. mdpi.comresearchgate.net The synthesis of the parent compound, 2-methylisoquinoline-1,3,4(2H)-trione, is also documented. sigmaaldrich.com The general structure of isoquinoline-1,3,4(2H)-triones is of interest due to their potential as caspase inhibitors. mdpi.com

Table 1: Synthesis and Properties of 2-Butylisoquinoline-1,3,4(2H)-trione

| Property | Value | Reference |

|---|---|---|

| Appearance | Light yellow solid | mdpi.com |

| Yield | 73% | mdpi.com |

| Melting Point | 60–61 °C | mdpi.com |

The tetrahydroisoquinoline (THIQ) scaffold is a common feature in many biologically active compounds. odu.edunuph.edu.uathieme-connect.de Research into butyl-substituted THIQs has explored their synthesis and potential activities. A method for preparing 1-n-butyl-1,2,3,4-tetrahydroisoquinoline involves the organometallation of an unsubstituted dihydroisoquinoline. odu.edu Another approach involves the lithiation of N-tert-butoxycarbonyl (Boc)-1,2,3,4-tetrahydroisoquinolines with n-butyllithium, followed by quenching with an electrophile to introduce a substituent at the 1-position. whiterose.ac.ukrsc.orgnih.govrsc.org This method has been used to synthesize a variety of 1-substituted THIQs. whiterose.ac.ukrsc.org

Studies have shown that the position of the butyl group can influence the properties of the molecule. For example, in a series of THIQ derivatives studied for anti-cancer activity, a compound with a tert-butyl substitution on the 4-position of a phenyl ring showed diminished activity. nih.gov In another study on antimalarial compounds, iso-butyl substitution led to metabolic lability. rsc.org The synthesis of 1-substituted THIQs is often achieved through methods like the Pictet-Spengler reaction. rsc.org

Functionalization Strategies for this compound Scaffolds

Functionalization of the this compound scaffold is a key area of research to generate novel analogues. C-H activation is a powerful tool for modifying organic molecules by replacing a carbon-hydrogen bond with a new functional group. acs.orgscielo.br This strategy allows for the direct introduction of functional groups onto the isoquinoline core, potentially altering its chemical and physical properties. nih.gov

General strategies for functionalizing scaffolds can involve both chemical and biological methods. nih.gov Chemical functionalization can include reactions that introduce new groups onto the molecule, such as through covalent bonding. researchgate.net For example, scaffolds can be functionalized with bioactive molecules like peptides or growth factors to enhance their properties for specific applications. mdpi.comnih.gov The choice of functionalization strategy depends on the desired properties of the final compound.

Rational Design of Novel this compound Analogues for Research Applications

The rational design of new this compound analogues is guided by structure-activity relationship (SAR) studies. georgiasouthern.eduresearchcommons.org SAR studies aim to identify which parts of a molecule are responsible for its chemical properties and biological activity. georgiasouthern.edunih.gov By systematically modifying the structure of this compound and its derivatives, researchers can understand the impact of different functional groups and substitution patterns.

For instance, in the development of kinase inhibitors, the substituents on the quinazoline (B50416) ring were found to be crucial for selectivity. nih.gov Similarly, for tetrahydroisoquinoline derivatives, the substitution pattern on a 1-benzyl group significantly affected activity at orexin (B13118510) receptors. nih.gov This knowledge allows for the targeted design of new analogues with potentially enhanced or specific properties for various research applications. The design process often involves computational methods to predict the properties of novel compounds before their synthesis.

Pre Clinical Biological and Pharmacological Investigations

In Vitro Studies on Cellular Models

Cell-based assays are crucial tools in early-stage drug discovery, offering a means to assess the effects of a compound on cellular processes such as proliferation and immune response in a controlled environment. rsc.org

The evaluation of a compound's ability to inhibit the growth of cancer cell lines is a standard method for identifying potential anticancer agents. unical.itrsc.org Several isoquinoline (B145761) derivatives have demonstrated notable antiproliferative or antitumor activities. nih.gov However, a review of the current scientific literature reveals a lack of specific studies investigating the antiproliferative effects of 3-Butylisoquinoline on any cancer cell lines. Therefore, no data on its cytotoxic or antiproliferative activity is available at this time.

Compounds can influence the immune system by modulating the activity of various immune cells. researchgate.net In vitro assays using human peripheral blood mononuclear cells (PBMCs) or other blood cell systems can reveal such immunomodulatory effects, which can be either immunostimulatory or immunosuppressive. researchgate.netnih.gov Despite the known immunomodulatory potential of various complex chemical structures, dedicated studies on the effects of this compound on human blood cell systems have not been reported in the available scientific literature.

In Vitro Pharmacological Mechanism Elucidation

Understanding the specific molecular target and the mechanism by which a compound exerts its effect is a central goal of pharmacological research. Enzyme inhibition is a common mechanism of action for many therapeutic agents. researchgate.net

The design of enzyme inhibition studies involves selecting a relevant enzyme, developing an appropriate assay to measure its activity, and then evaluating the effect of the test compound on that activity. Key considerations include the choice of substrate concentration, often near the Michaelis-Menten constant (Km), to ensure the detection of various types of inhibition.

A critical parameter derived from these studies is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit 50% of the target enzyme's activity. This value provides a standardized measure of the compound's potency as an inhibitor. The determination of the IC50 value is a primary step in characterizing a potential enzyme inhibitor. Currently, there are no published studies that report an IC50 value for this compound against any specific enzyme.

The table below illustrates the type of data that would be generated from such studies.

| Enzyme Target | This compound IC50 (µM) |

| Data Not Available | Data Not Available |

This table is for illustrative purposes only, as no experimental data for this compound is currently available.

Beyond potency, it is crucial to determine the mechanism of inhibition. This can be achieved through kinetic studies that analyze the effect of the inhibitor at various substrate concentrations. The primary reversible mechanisms include:

Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate.

Non-competitive inhibition: The inhibitor binds to an allosteric site (a site other than the active site), changing the enzyme's conformation and reducing its efficiency, regardless of whether the substrate is bound.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex.

Inhibition can also be time-dependent , where the inhibitory effect increases with the pre-incubation time of the enzyme and inhibitor, or metabolism-dependent , where the inhibitor requires enzymatic conversion to an active metabolite before it can inhibit the target enzyme. As there are no enzyme inhibition studies for this compound, its mechanism of action on any enzyme remains uncharacterized.

The table below outlines the types of inhibitory mechanisms that are typically investigated.

| Inhibition Parameter | Finding for this compound |

| Mechanism vs. Substrate | Data Not Available |

| Time-Dependence | Data Not Available |

| Metabolism-Dependence | Data Not Available |

This table is for illustrative purposes only, as no experimental data for this compound is currently available.

Enzyme Inhibition Studies: Design and Analysis Considerations

Structural Basis for Enzyme-Inhibitor Interactions

The interaction between a small molecule inhibitor and an enzyme is fundamentally governed by the three-dimensional structures of both entities. The inhibitor binds to the enzyme's active site or an allosteric site, a process driven by a combination of hydrophobic interactions, hydrogen bonds, and electrostatic forces. This binding event prevents the enzyme from carrying out its normal catalytic function.

In the context of isoquinoline-containing compounds, research has elucidated the structural basis for their inhibitory action on various enzymes. For instance, a class of isoquinoline sulfonamides was identified as allosteric inhibitors of the bacterial DNA gyrase complex. researchgate.net Cryo-electron microscopy revealed that the inhibitor molecule occupies a distinct, hydrophobic pocket within the GyrA subunit of the enzyme. researchgate.net This binding is allosteric, meaning it occurs at a site other than the enzyme's primary active site, yet it induces a conformational change that inhibits the enzyme's function. researchgate.net This mode of action, distinct from other known gyrase inhibitors, underscores how the rigid, planar structure of the isoquinoline core can be exploited to achieve specific and novel enzyme inhibition. researchgate.net

Similarly, isoquinoline-1,3,4-trione derivatives have been shown to inactivate caspase-3, an enzyme involved in apoptosis, through an oxygen-dependent mechanism. nih.gov These findings, while not specific to this compound, demonstrate the versatility of the isoquinoline scaffold in designing enzyme inhibitors and highlight the importance of detailed structural analysis in understanding their mechanism of action. researchgate.netnih.gov

Receptor Binding Studies: Methodologies and Ligand-Receptor Interactions

Receptor binding assays are fundamental in pharmacology for characterizing the interaction between a ligand (such as a drug candidate) and its receptor target. mdpi.com These in vitro methods are crucial for determining a compound's affinity (how strongly it binds) and selectivity (its preference for one receptor over others). mdpi.com

The process typically involves preparing a biological sample containing the target receptor, such as a tissue homogenate or cultured cells, and incubating it with a radiolabeled ligand known to bind to the receptor. mdpi.com The test compound is then added to compete with the radiolabeled ligand for the binding sites. mdpi.com By measuring the displacement of the radiolabel, researchers can quantify the test compound's binding affinity. mdpi.com

Radioligand binding assays are the gold standard for measuring ligand affinity due to their high sensitivity and robustness. tandfonline.com These assays can be categorized into several types:

Saturation Assays: These experiments use increasing concentrations of a radioligand to determine the total number of receptors in a sample (Bmax) and the radioligand's equilibrium dissociation constant (Kd), a measure of its affinity. tandfonline.com

Competition Assays: These are used to determine the affinity of an unlabeled test compound by measuring its ability to compete with a fixed concentration of a radioligand for the receptor sites. tandfonline.com The result is often expressed as an IC50 value (the concentration of the test compound that inhibits 50% of radioligand binding), which can be converted to an inhibition constant (Ki). tandfonline.com

Kinetic Assays: These measure the rates at which a radioligand associates with and dissociates from its receptor, providing further insight into the binding interaction. tandfonline.com

Two common techniques for detecting the bound radioligand are autoradiography and scintillation proximity assays (SPA) . Autoradiography allows for the visualization of the anatomical distribution of receptors within a tissue slice by exposing it to a film that is sensitive to the radiation from the bound ligand. mdpi.com SPA is a homogeneous assay format where the receptor is immobilized on scintillant-coated beads; only radioligand molecules that are bound to the receptor are close enough to the bead to generate a light signal, eliminating the need for a separation step. tandfonline.com

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein, not a traditional receptor, that is implicated in a variety of neurological and psychiatric conditions. It is a target for numerous synthetic ligands, and research has shown that structural features play a key role in binding affinity. Studies on a series of ligands based on the σ1 antagonist PB212 revealed that retaining an n-butyl linker was associated with high σ1 receptor affinity. This suggests that the butyl group in the this compound structure is a favorable feature for interacting with this receptor. Ligands are classified as agonists or antagonists based on their functional effect; agonists promote the receptor's chaperone activity, while antagonists block it.

Adrenergic receptors (ARs) are a class of G protein-coupled receptors that are targets for many drugs. tandfonline.com They are divided into α and β subtypes, each with further divisions (e.g., α1, α2, β1, β2, β3). tandfonline.com The interaction of ligands with these receptors is highly dependent on the ligand's structure. Research has identified derivatives containing a butyl]isoquinoline-3-carboxamide moiety that interact with α2A adrenergic receptors. The isoquinoline ring system, combined with a flexible butyl linker, allows the molecule to adopt a conformation that fits into the binding pocket of the receptor. The specific interactions, such as hydrogen bonds and hydrophobic contacts with amino acid residues in the receptor's transmembrane domains, determine the ligand's affinity and whether it acts as an agonist or antagonist.

The this compound scaffold is a key component of multi-target ligands designed to interact with both serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. A notable example is the derivative N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)isoquinoline-3-sulfonamide (referred to as compound 39 in the source literature). This compound has been profiled extensively and shows a complex interaction pattern across multiple receptor subtypes, which is critical for its pharmacological effects.

Radioligand binding assays have demonstrated that this derivative possesses a multireceptor profile, with affinity for 5-HT1A, 5-HT2A, 5-HT7, D2, and D3 receptors. Functionally, it acts as a 5-HT1A receptor agonist, a D2 receptor partial agonist, and an antagonist at 5-HT2A and 5-HT7 receptors. This mixed functionality is a hallmark of so-called "atypical" antipsychotic and antidepressant agents.

| Receptor Target | Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|

| Serotonin 5-HT1A | 18 | Agonist |

| Serotonin 5-HT2A | 21 | Antagonist |

| Serotonin 5-HT7 | 39 | Antagonist |

| Dopamine D2 | 31 | Partial Agonist |

| Dopamine D3 | 41 | Not Reported |

In Vivo (Non-Human) Biological Activity Investigations

The multi-receptor profile of this compound derivatives has translated into significant biological activity in animal models of psychiatric disorders. The investigations have primarily used mice to assess potential antidepressant and antipsychotic effects.

Specifically, the compound N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)isoquinoline-3-sulfonamide produced significant antidepressant-like activity in the mouse Forced Swim Test (FST), a standard preclinical model for screening antidepressant efficacy.

Furthermore, a closely related analog, N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)isoquinoline-4-sulfonamide , which shares a similar receptor binding profile, demonstrated notable antipsychotic properties. This was observed in a test measuring its ability to counteract hyperlocomotion induced by MK-801, a model used to screen for antipsychotic potential. These findings validate the therapeutic potential of the butyl-isoquinoline scaffold in developing treatments for complex neuropsychiatric conditions.

| Compound | Biological Activity Model | Observed Effect |

|---|---|---|

| N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)isoquinoline-3-sulfonamide | Forced Swim Test (FST) | Antidepressant-like activity |

| N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)isoquinoline-4-sulfonamide | MK-801-induced Hyperlocomotion | Antipsychotic-like activity |

Behavioral Neuroscience Research (e.g., antidepressant, antipsychotic-like effects in animal models)

A comprehensive review of scientific literature reveals a notable absence of studies specifically investigating the behavioral neuroscience effects of this compound. There is no available research detailing its potential antidepressant or antipsychotic-like properties in established animal models. Consequently, data on its influence on behaviors relevant to these conditions, such as performance in forced swim tests, tail suspension tests for antidepressant activity, or amphetamine-induced hyperlocomotion and prepulse inhibition for antipsychotic-like effects, have not been reported.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Principles and Methodologies of SAR Analysis

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that correlates the structural features of a molecule with its biological activity. collaborativedrug.comgardp.org The primary goal is to identify the specific parts of a molecule, known as pharmacophores, that are essential for its interaction with a biological target, such as an enzyme or receptor. gardp.org By systematically modifying the chemical structure of a lead compound, researchers can deduce which functional groups and structural properties contribute to, or detract from, the desired biological effect. oncodesign-services.com

The core principles of SAR involve:

Identification of a Hit/Lead Compound : The process begins with a compound, like 3-Butylisoquinoline, that exhibits a desirable biological activity.

Systematic Molecular Modification : Analogues of the lead compound are synthesized by altering specific parts of the molecule. For this compound, this could involve changing the length or branching of the butyl group, substituting other positions on the isoquinoline (B145761) ring, or modifying the heterocyclic nitrogen.

Biological Evaluation : The newly synthesized analogues are tested to measure their biological activity.

Correlation Analysis : The changes in activity are correlated with the structural modifications. For instance, making the butyl group more or less hydrophobic might reveal the nature of the binding pocket it interacts with.

This iterative process helps build a qualitative model that guides the design of molecules with improved potency and selectivity. gardp.org The relationship between chemical structure and biological activity is governed by the three-dimensional intermolecular interactions between the ligand and its macromolecular target. core.ac.uk

QSAR Modeling for Predicting Biological Activity of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and mathematical evolution of SAR. wikipedia.org It aims to establish a statistically significant mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmdpi.com For a series of this compound analogues, a QSAR model could predict their activity before they are synthesized, thus saving time and resources. spu.edu.sy

The development of a QSAR model involves creating a dataset of compounds with known activities and then calculating a range of molecular descriptors for each. nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build an equation that links the descriptors to the activity. wikipedia.orgnih.gov

A generic QSAR model is expressed as: Activity = f (Physicochemical Properties and/or Structural Properties) + Error wikipedia.org

For example, a QSAR study on a series of 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives developed a robust model for predicting their inhibitory activity against the AKR1C3 enzyme. japsonline.com This demonstrates the applicability of QSAR to the isoquinoline scaffold, which could be extended to this compound analogues to predict various biological activities.

Descriptors are numerical values that characterize the physicochemical properties of a molecule. dergipark.org.tr The selection of appropriate descriptors is a critical step in building a predictive QSAR model. For isoquinoline derivatives, a wide range of descriptors have been employed. researchgate.netresearchgate.net These can be broadly categorized as:

Constitutional Descriptors : These describe the basic composition of the molecule, such as molecular weight and the percentage of carbon atoms. researchgate.net

Topological Descriptors : These are 2D descriptors that represent molecular connectivity and shape, such as total connectivity indices. researchgate.net

Quantum Chemical Descriptors : Calculated using methods like Density Functional Theory (DFT), these describe the electronic properties of the molecule, including the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and polarizability. dergipark.org.trresearchgate.net

3D Descriptors : These descriptors are derived from the three-dimensional structure of the molecule. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) use steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields as descriptors. wikipedia.orgnih.govnih.gov

| Descriptor Type | Specific Descriptor Example | Information Encoded | Reference |

|---|---|---|---|

| Quantum Chemical | EHOMO / ELUMO | Electron-donating/accepting ability | dergipark.org.trresearchgate.net |

| Physicochemical | LogP (Octanol-water partition coefficient) | Hydrophobicity/Lipophilicity | spu.edu.sydergipark.org.tr |

| 3D Field-Based (CoMFA) | Steric Fields | Spatial arrangement and bulk of substituents | wikipedia.orgnih.gov |

| 3D Field-Based (CoMSIA) | Electrostatic Fields | Distribution of charge within the molecule | nih.govnih.gov |

| Topological | Total Connectivity (Tcon) | Molecular branching and connectivity | researchgate.net |

A QSAR model's utility is determined by its statistical validity and predictive power. mdpi.com Validation is performed to ensure the model is robust, stable, and not a result of chance correlation. japsonline.com Key statistical metrics include:

Coefficient of Determination (r² or R²) : This measures the goodness of fit, indicating the proportion of variance in the biological activity that is explained by the model. Values closer to 1.0 indicate a better fit. spu.edu.synih.gov

Cross-validated Coefficient of Determination (q² or Q²) : This is a more rigorous test of the model's predictive ability. It is often calculated using the leave-one-out (LOO) method, where the model is rebuilt multiple times, each time leaving one compound out of the training set and predicting its activity. A high q² (typically > 0.5) suggests good internal predictive power. japsonline.comnih.gov

External Validation (R²ext or Pred_r²) : The model's ability to predict the activity of an external test set of compounds (not used in model building) is the ultimate test of its utility. researchgate.netimist.ma

Other Parameters : Additional metrics like the Standard Error of Estimation (SEE), the F-statistic (Fisher's test value), and Predicted Residual Sum of Squares (PRESS) are also used to assess model quality. nih.govnih.gov Y-randomization is another crucial test where the biological activity data is scrambled to ensure the original model is not due to chance. nih.gov

| Model Type | Parameter | Value | Significance | Reference |

|---|---|---|---|---|

| CoMFA | q² | 0.660 | Good internal predictive ability | nih.gov |

| r² | 0.938 | Excellent goodness-of-fit | nih.gov | |

| F-value | 48.017 | High statistical significance | nih.gov | |

| SEE | 0.286 | Low standard error of the estimate | nih.gov |

Identification of Key Structural Features for Desired Biological Effects

SAR and QSAR studies on various isoquinoline alkaloids have identified several structural features that are critical for their biological activities. numberanalytics.comnih.gov These general findings can be extrapolated to understand the potential role of different parts of the this compound molecule.

The Isoquinoline Nucleus : The planar, aromatic isoquinoline ring system is a fundamental scaffold responsible for the unique chemical properties and ability to interact with biological targets, often through pi-pi stacking or hydrogen bonding. numberanalytics.comdrugdesign.org

Substituents on the Ring : The type, position, and orientation of substituents on the isoquinoline ring dramatically influence pharmacological properties. numberanalytics.com For example, in a series of 4-anilino-quinazolines (isomeric to isoquinolines), the geometry controlled by substituents was a key determinant of biological activity. drugdesign.org In another study, introducing a difluoro group at the 4-position of an isoquinoline derivative significantly increased its fungicidal activity. jst.go.jp

The Butyl Group at Position 3 : For this compound, the butyl group is a key feature. Its primary contribution is likely to be hydrophobic (lipophilic). This can be crucial for membrane permeability or for fitting into a hydrophobic pocket within a target protein. The length and flexibility of the alkyl chain can be optimized to maximize these favorable interactions.

The Nitrogen Atom : The nitrogen atom in the isoquinoline ring is a key feature. Its basicity and ability to act as a hydrogen bond acceptor are often critical for binding to biological targets. drugdesign.org For example, the nitrogen atom of an isoquinoline moiety was found to be essential for forming a direct hydrogen bond with an EGF-R kinase. drugdesign.org

Conformational Analysis and its Influence on Activity

Conformational analysis examines the different three-dimensional arrangements of a molecule (conformers) that result from the rotation around single bonds. A molecule's biological activity is intrinsically linked to its ability to adopt a specific conformation, often called the "bioactive conformation," that allows it to bind effectively to its target. nih.gov

For this compound, two main aspects of conformation are important:

Planarity of the Isoquinoline Ring : The isoquinoline ring system is largely planar. This planarity is often crucial for effective intercalation with DNA or for fitting into flat binding domains of proteins. rsc.org

Conformation of the Butyl Group : The C-C single bonds within the n-butyl group allow for significant rotational freedom, leading to numerous possible conformations. An analysis of the crystal structure of a related compound, 3-n-butyl-isoquinolin-1-amine, showed that the n-butyl group lies close to the plane of the isoquinoline ring in an all-trans (anti-periplanar) chain conformation. uea.ac.uk This suggests that extended conformations may be energetically preferred. However, in solution or within a flexible binding site, the butyl group can adopt other conformations (e.g., gauche). The specific conformation it adopts upon binding will be the one that maximizes favorable interactions and minimizes steric clashes within the receptor site. mdpi.comsapub.org

Understanding the conformational preferences of the butyl group is essential for rational drug design, as modifying the structure to lock it into a more bioactive conformation can lead to a significant increase in potency. jst.go.jp

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations on 3-Butylisoquinoline and Derivatives

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For this compound and its derivatives, these calculations provide a detailed picture of their electronic landscape.

Electronic Structure Analysis

Density Functional Theory (DFT) is a commonly employed method to investigate the electronic structure of isoquinoline (B145761) derivatives. plos.orgmdpi.com These calculations help in understanding the distribution of electrons within the molecule, which is crucial for predicting its reactivity and intermolecular interactions. For instance, DFT calculations have been used to analyze the electronic properties of intermediates, such as arynes, which are involved in some synthetic routes to isoquinolines. organic-chemistry.orgresearchgate.net The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies provides insights into the molecule's ability to donate or accept electrons, a key factor in its chemical behavior. physchemres.orgnih.gov

| Derivative | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| Quinazoline (B50416) Derivative (APQ) | DFT | - | - | - |

| Quinazoline Derivative (AAQ) | DFT | - | - | - |

| Quinazoline Derivative (AYQ) | DFT | - | - | 4.999 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is instrumental in drug discovery for predicting how a potential drug molecule (ligand) might interact with a biological target, such as a protein.

Predicting Binding Modes and Affinities

For derivatives of isoquinoline, molecular docking studies have been conducted to predict their binding modes and affinities with various biological targets. scholarsresearchlibrary.comnih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. mdpi.com The binding affinity, often expressed as a docking score or binding energy, provides an estimate of the strength of the interaction. nih.gov For example, studies have shown that isoquinoline derivatives can dock into the active sites of enzymes like cyclooxygenase (COX-2) and the main protease (Mpro) of SARS-CoV-2. researchgate.netnih.goveurekaselect.combenthamdirect.com

| Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Coptisine | SARS-CoV-2 Mpro | -9.15 | - |

| Noscapine | SARS-CoV-2 Mpro | -292.42 kJ/mol | - |

| Berberine | SARS-CoV-2 Mpro | -7.3 | - |

| Compound 3e (tHGA analog) | Soybean 15-LOX | -44.51 | His513, Gln716, His518 |

Elucidating Pharmacological Mechanisms at a Molecular Level

By visualizing the predicted binding poses, researchers can gain a deeper understanding of the pharmacological mechanisms of isoquinoline derivatives at a molecular level. abap.co.in These insights can explain the structure-activity relationships observed in experimental studies and guide the design of more potent and selective inhibitors. tandfonline.com For instance, the identification of specific amino acid residues that are crucial for binding can inform the modification of the ligand to enhance these interactions. mdpi.com

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. eurekaselect.combenthamdirect.com MD simulations track the movements of atoms and molecules over time, providing information on the conformational flexibility of this compound and its derivatives, as well as the stability of their complexes with biological targets. mdpi.comnih.govmendeley.com These simulations can reveal how the ligand and protein adapt to each other upon binding and can help to validate the binding modes predicted by docking. eurekaselect.combenthamdirect.com

De Novo Design Approaches Utilizing Computational Tools

Computational tools are not only used to analyze existing compounds but also to design new ones from scratch, a process known as de novo design. ontosight.ai By combining knowledge of the target's binding site with computational algorithms, novel molecular structures with the potential for high-affinity binding can be generated. acs.org These approaches can explore a vast chemical space to identify promising new isoquinoline-based scaffolds for further development. nih.gov

Advanced Analytical Methodologies in 3 Butylisoquinoline Research

Spectroscopic Techniques for Structural Elucidation of Research Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.com By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms in 3-Butylisoquinoline can be confirmed.

In a typical ¹H NMR spectrum, the protons on the isoquinoline (B145761) ring would appear in the aromatic region (typically δ 7.0-9.0 ppm), while the protons of the butyl group would be found in the aliphatic region (typically δ 0.9-3.0 ppm). The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbons of the aromatic isoquinoline ring are typically observed in the δ 120-155 ppm range, while the butyl group carbons appear at higher field (δ 10-40 ppm). libretexts.org

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-1 | ~8.9 | Singlet (s) |

| Aromatic H | ~7.4-8.0 | Multiplet (m) |

| -CH₂- (alpha) | ~2.8 | Triplet (t) |

| -CH₂- (beta) | ~1.7 | Multiplet (m) |

| -CH₂- (gamma) | ~1.4 | Multiplet (m) |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (in acids, esters) | 170 - 185 |

| Aromatic C | 125 - 150 |

| C=C (in alkenes) | 115 - 140 |

| C-N | ~152 |

| Aromatic/Heteroaromatic C | ~120-140 |

| -CH₂- (alpha) | ~35 |

| -CH₂- (beta) | ~31 |

| -CH₂- (gamma) | ~22 |

| -CH₃ (delta) | ~14 |

Note: The table includes general reference values for context. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₁₃H₁₅N), high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate molecular weight. The molecular ion peak (M⁺) would appear at an m/z corresponding to the molecular weight of the compound (185.1204 g/mol ).

Electron impact (EI) ionization often causes the molecular ion to fragment in predictable ways, which provides further structural information. savemyexams.comwikipedia.org The fragmentation pattern of this compound is expected to show characteristic losses of the alkyl chain. A primary fragmentation would be the cleavage of the bond between the first and second carbon of the butyl group (β-cleavage), resulting in the loss of a propyl radical (•C₃H₇) to form a highly stable ion at m/z 142. Another significant fragment could arise from the loss of an ethyl radical (•C₂H₅), leading to a peak at m/z 156. libretexts.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Identity |

|---|---|

| 185 | [M]⁺ (Molecular Ion) |

| 156 | [M - C₂H₅]⁺ |

| 142 | [M - C₃H₇]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wvu.edusavemyexams.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its aromatic and aliphatic components.

Key expected absorptions include:

Aromatic C-H stretching: Sharp peaks just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). wvu.edu

Aliphatic C-H stretching: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

Aromatic C=C and C=N stretching: Medium to strong absorptions in the 1620-1450 cm⁻¹ region, characteristic of the isoquinoline ring system. wfu.edu

C-H bending: Vibrations in the fingerprint region (below 1500 cm⁻¹) that further confirm the structure.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

|---|---|---|

| 3100-3020 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Alkane (Butyl group) |

| 1620-1580 | C=N stretch | Isoquinoline Ring |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. msu.edushu.ac.uk Molecules with π-systems, such as the isoquinoline ring in this compound, exhibit characteristic absorptions. These absorptions are the result of π → π* transitions, where an electron is excited from a π bonding orbital to a π* anti-bonding orbital. uzh.chyoutube.com The parent isoquinoline molecule shows distinct absorption bands, and the addition of an alkyl (butyl) group, an auxochrome, may cause a slight shift in the wavelength of maximum absorbance (λmax) to a longer wavelength (a bathochromic or red shift). shu.ac.uk The spectrum is useful for confirming the presence of the aromatic chromophore.

Chromatographic Methods for Purification and Analysis of Research Samples

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. hawachhplccolumn.com For the purification of newly synthesized compounds like this compound, flash chromatography is a standard and efficient method.

Flash Chromatography for Compound Isolation

Flash chromatography is a rapid form of preparative column chromatography that uses moderate pressure to force the solvent through the column, speeding up the separation process. hawachhplccolumn.commanasalifesciences.com It is widely used to purify organic compounds from reaction mixtures.

To purify this compound, a non-polar compound, normal-phase flash chromatography is typically employed. This involves a polar stationary phase, most commonly silica (B1680970) gel, and a non-polar mobile phase. manasalifesciences.com The separation is based on the differing affinities of the mixture's components for the stationary and mobile phases. A typical mobile phase would be a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a slightly more polar solvent like ethyl acetate (B1210297). biotage.com By gradually increasing the proportion of the more polar solvent (gradient elution), compounds are eluted in order of increasing polarity. Since this compound is relatively non-polar, it would elute from the column with a low to moderate percentage of ethyl acetate in hexane. The fractions are collected and analyzed (often by thin-layer chromatography or TLC) to isolate the pure compound.

Table 5: Typical Parameters for Flash Chromatography Purification of this compound

| Parameter | Description |

|---|---|

| Technique | Normal-Phase Flash Chromatography |

| Stationary Phase | Silica Gel (e.g., 40-63 µm particle size) |

| Mobile Phase | Hexane/Ethyl Acetate Gradient |

| Elution Principle | Separation based on polarity; compounds elute with increasing polarity. |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) serves as a fundamental, rapid, and cost-effective analytical technique for monitoring the progress of chemical reactions in real-time, including the synthesis of this compound and its derivatives. chromservis.euwikipedia.orglibretexts.org This method allows chemists to qualitatively assess the presence of starting materials, intermediates, and final products within a reaction mixture, thereby enabling the optimization of reaction conditions and determination of the reaction's endpoint. chromservis.eurochester.edu

The principle of TLC relies on the differential partitioning of components in a mixture between a stationary phase (typically a thin layer of an adsorbent like silica gel or alumina (B75360) coated on a plate) and a liquid mobile phase (an eluting solvent or solvent mixture). wikipedia.orgchemistryhall.com Polar compounds interact more strongly with the polar stationary phase and thus travel shorter distances up the plate, resulting in a lower Retention Factor (Rf), while less polar compounds are carried further by the mobile phase, exhibiting a higher Rf value. libretexts.org

In the context of synthesizing this compound, a typical TLC analysis would involve the following steps:

Preparation : A small amount of the reaction mixture is sampled at various time intervals. A TLC plate is prepared by drawing a baseline with a pencil near the bottom. umich.edu

Spotting : Three lanes are typically spotted on the baseline: the pure starting material (reactant), a "co-spot" containing both the starting material and the reaction mixture, and the reaction mixture itself. rochester.edu The co-spot is crucial for distinguishing between the reactant and product, especially when their Rf values are very similar. rochester.edu

Development : The plate is placed in a sealed chamber containing a pre-determined solvent system (eluent). The eluent moves up the plate via capillary action, separating the components of the spotted mixtures. wikipedia.orgumich.edu

Visualization : After development, the plate is dried and visualized, often using a UV lamp, as isoquinoline and its derivatives are typically UV-active. chemistryhall.com The disappearance of the starting material spot and the appearance and intensification of a new spot corresponding to the product indicate the reaction's progression. wikipedia.org The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. rsc.org

Several studies on the synthesis of various isoquinoline derivatives document the use of TLC for reaction monitoring. For instance, the synthesis of 4-bromo-3-aryl(alkyl)isoquinolines and other derivatives from 2-alkynylbenzaldoximes was monitored by TLC to determine the completion of both the initial cyclization to the N-oxide and the subsequent deoxygenation step. thieme-connect.com Similarly, the synthesis of 2-amino-isoquinolines from isoquinoline-N-oxides was tracked using TLC to establish the necessary reaction time, which was typically 6–8 hours. rsc.org A multi-component reaction to produce 5,6-dihydropyrrolo[2,1-a]isoquinolines was also carefully monitored by TLC to observe the formation of the product. acs.org

The table below illustrates a hypothetical TLC monitoring experiment for a reaction producing this compound.

| Lane | Description | Observation under UV light | Interpretation |

| 1 | Starting Material | A single spot at Rf = 0.65 | Reference point for the reactant. |

| 2 | Co-spot (t=1 hr) | Two distinct spots at Rf = 0.65 and Rf = 0.40 | Both reactant and product are present. |

| 3 | Reaction Mixture (t=1 hr) | A large spot at Rf = 0.65 and a faint spot at Rf = 0.40 | Reaction has started, but mostly reactant remains. |

| 4 | Reaction Mixture (t=4 hr) | A faint spot at Rf = 0.65 and a large, intense spot at Rf = 0.40 | Reaction is nearing completion. |

| 5 | Reaction Mixture (t=6 hr) | A single, intense spot at Rf = 0.40 | Reaction is complete; starting material is consumed. |

Table 1: Representative TLC data for monitoring the synthesis of this compound. Rf values are hypothetical and depend on the specific eluent system used.

X-ray Crystallography for Absolute Configuration and Structural Confirmation

X-ray Crystallography is the most definitive analytical method for determining the precise three-dimensional atomic and molecular structure of a crystalline compound. nih.govwikipedia.org For novel compounds like this compound derivatives, this technique provides unequivocal proof of structure, including bond lengths, bond angles, and stereochemistry, which is essential for confirming the outcome of a synthetic route. nih.gov

The process involves irradiating a single, high-quality crystal of the compound with a monochromatic X-ray beam. wikipedia.org The crystal diffracts the X-rays into a specific pattern of spots. nih.gov By analyzing the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the exact position of each atom in the molecule can be deduced. nih.govwikipedia.org

While specific crystallographic data for the parent this compound is not available in the cited literature, the analysis of related isoquinoline derivatives demonstrates the power of this technique. For example, the crystal structure of a trichloro(isoquinoline)cobalt(III) complex was determined to ascertain its molecular structure and conformation. sphinxsai.com Similarly, X-ray diffraction analysis was used to confirm the formation of RR and SS enantiomers in the synthesis of 1-(1-chloroethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, revealing its crystal packing and the absolute configuration of its chiral centers. iucr.org In another study, the crystal structure of a newly synthesized tetrahydroisoquinoline derivative was determined to unambiguously characterize the product of a multi-step synthesis. acs.org

The data obtained from an X-ray crystallographic analysis is comprehensive. The table below presents typical crystallographic data, using the reported information for a synthesized isoquinoline derivative as a representative example to illustrate the level of detail provided by this methodology. sphinxsai.com

| Parameter | Value |

| Compound Name | Trichloro(isoquinoline)cobalt(III) |

| Empirical Formula | C9 H7 Cl3 Co N |

| Formula Weight | 314.45 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 8.123(5) Åb = 9.421(5) Åc = 10.112(5) Åα = 64.98(5)°β = 71.56(5)°γ = 88.34(5)° |

| Volume | 652.9(6) ų |

| Z (Molecules per unit cell) | 2 |

| Calculated Density | 1.599 Mg/m³ |

| Radiation | MoKα (λ = 0.71073 Å) |

| Final R index [I > 2σ(I)] | R1 = 0.0761 |

| wR index (all data) | wR2 = 0.2184 |

Table 2: Representative crystallographic data for an isoquinoline-containing compound, Trichloro(isoquinoline)cobalt(III). sphinxsai.com This data illustrates the detailed structural information obtained from X-ray crystallography.

Broader Research Implications and Future Directions

Expanding the Chemical Space of 3-Butylisoquinoline Derivatives

The this compound core serves as a foundational scaffold for generating large libraries of novel compounds, thereby expanding the explorable chemical space for drug discovery. scielo.brnih.gov The concept of chemical space refers to the vast ensemble of all possible molecules. nih.gov By systematically modifying the this compound structure, researchers can create derivatives with diverse physicochemical properties and three-dimensional shapes, increasing the probability of finding molecules that interact with biological targets. nih.govmdpi.com

Strategies for expanding the chemical space from this scaffold include:

Diversity-Oriented Synthesis (DOS): This approach aims to create structurally diverse and complex molecules, often inspired by natural products. scielo.br Starting with this compound, DOS could involve functionalizing the aromatic ring, modifying the butyl chain (e.g., introducing branches, unsaturation, or heteroatoms), or adding substituents at other positions of the isoquinoline (B145761) nucleus.

Fragment-Based Drug Discovery (FBDD): FBDD involves screening libraries of small molecular fragments to identify those that bind to a biological target. scielo.br The this compound scaffold itself or fragments thereof could be used as starting points. Hits identified through FBDD can then be grown or linked to generate more potent lead compounds. scielo.br

Synthesis of Themed Libraries: Researchers can create focused libraries of derivatives based on known pharmacophores or bioisosteric replacements. For example, based on the activities of other isoquinoline derivatives, libraries of this compound-sulfonamides or 3-butyl-1-aminoisoquinolines could be synthesized and evaluated. uea.ac.ukmdpi.com The synthesis of 3-bromo isoquinoline derivatives followed by Suzuki coupling reactions represents a modular approach to creating diverse arylated heterocycles. jptcp.com

The goal of these strategies is to populate unexplored regions of chemical space with unique, complex molecules that possess balanced, drug-like properties. nih.gov

Discovery of New Molecular Targets and Biological Pathways

A significant implication of developing novel this compound derivatives is the potential to identify new molecular targets and elucidate their roles in biological pathways. The isoquinoline core is present in numerous compounds with a wide array of biological activities, suggesting that its derivatives can interact with a diverse set of proteins. nuph.edu.uanih.gov

While the specific targets of this compound are not yet defined, research on related structures provides a roadmap for investigation. Isoquinoline derivatives have been found to interact with a range of target classes:

Receptors: Derivatives have been designed as ligands for dopamine (B1211576) (D₂, D₃), serotonin (B10506) (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇), and adrenergic receptors, making them relevant for neuropsychiatric disorders like schizophrenia. mdpi.comnih.gov

Enzymes: Isoquinoline-based molecules have shown inhibitory activity against enzymes such as monoamine oxidase B (MAO-B), cholinesterases mdpi.com, protein kinases (e.g., c-Kit, VEGFR-2) researchgate.net, and carbonic anhydrases chemrxiv.org.

Ion Channels and Other Proteins: The sigma-1 (σ1) receptor, a unique intracellular chaperone protein, is a target for various synthetic ligands, including some with a naphthalen-yl-butyl-piperidine structure that shares features with this compound. sci-hub.se

Future research will involve screening libraries of this compound derivatives against panels of known targets and in phenotypic screens to uncover novel biological activities. Identifying the molecular target of a hit compound from a phenotypic screen is a key step in understanding its mechanism of action and discovering its role in cellular pathways.

Table 2: Potential Molecular Target Classes for this compound Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area | Reference(s) |

|---|---|---|---|

| G-Protein Coupled Receptors (GPCRs) | Dopamine (D₂, D₃), Serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) | Schizophrenia, Depression | mdpi.comnih.gov |

| Enzymes (Kinases) | c-Kit, VEGFR-2 | Cancer | researchgate.net |

| Enzymes (Other) | Monoamine Oxidase B (MAO-B), Carbonic Anhydrases | Neurodegenerative Diseases, Cancer | mdpi.comchemrxiv.org |

| Intracellular Chaperones | Sigma-1 (σ1) Receptor | Pain, Neuropsychiatric Disorders, Cancer | sci-hub.se |

Applications in Chemical Biology Research

Beyond therapeutic applications, this compound derivatives can be developed into valuable tools for chemical biology. Chemical biology utilizes small molecules to study and manipulate biological systems. By modifying the this compound scaffold with specific functional groups, researchers can create chemical probes to investigate protein function and biological pathways in their native environment.

Potential applications include:

Affinity Probes: A this compound derivative identified as a ligand for a specific protein can be functionalized with a reactive group (for covalent labeling) and a reporter tag (like biotin). Such a probe can be used in affinity-based protein profiling to identify the target protein from a complex cellular lysate.

Fluorescent Probes: Attaching a fluorophore to the this compound scaffold would allow for the visualization of its target's localization and dynamics within living cells using fluorescence microscopy.

DNA-Encoded Libraries (DELs): The this compound scaffold is amenable to inclusion in DEL technology. mdpi.com This transformative method involves synthesizing massive libraries of compounds where each molecule is attached to a unique DNA barcode. The entire library can be screened simultaneously against a protein target, and hits are identified by sequencing their DNA tags, enabling the rapid exploration of vast chemical space. mdpi.com

These chemical biology tools can provide unprecedented insights into the function of proteins and the intricate networks they form within cells.

Integration of Experimental and Computational Approaches

The future of research on this compound and its derivatives will heavily rely on the tight integration of experimental synthesis and biological testing with computational modeling and data analysis. mdpi.comnih.gov This synergistic approach, often referred to as a "design-make-test-analyze" cycle, accelerates the discovery process and allows for more rational design of molecules with desired properties.

Key aspects of this integrated workflow include:

Computational Design: In silico tools are used to design virtual libraries of this compound derivatives. jbiochemtech.com Molecular docking simulations can predict how these derivatives might bind to the active site of a target protein, helping to prioritize which compounds to synthesize. nih.govmdpi.com

In Silico ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. mdpi.com This early assessment helps to filter out molecules that are unlikely to have good drug-like properties, saving time and resources.

Cheminformatics and Machine Learning: Analysis of the chemical space of synthesized libraries and their biological activity data can reveal structure-activity relationships (SAR). nih.gov Machine learning models can be trained on this data to predict the activity of new, unsynthesized compounds, further guiding the design process. mdpi.com

Experimental results from synthesis and biological evaluation provide crucial data to validate and refine the computational models, leading to a more accurate and predictive design cycle. rsc.org This integration is essential for efficiently navigating the vast chemical space of this compound derivatives to discover novel and effective molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.